molecular formula C19H15ClN2O2S B4006887 N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide

N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide

Cat. No. B4006887
M. Wt: 370.9 g/mol
InChI Key: UGTCHRBEIXCYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide, also known as CPPTA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound belongs to the class of thioacetamides and is known for its unique properties that make it useful in a variety of research applications.

Scientific Research Applications

Conformational Analysis in Drug Development

The study by Costello et al. (1991) describes the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including derivatives with chlorophenoxy phenyl substituents, as opioid kappa agonists. Through conformational analysis, it was found that compounds capable of adopting specific energy minima showed potent agonist properties, contributing to the development of novel opioid analgesics with significant potential for pain management (Costello et al., 1991).

Anticancer Drug Development

Sharma et al. (2018) explored the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer activity. The study utilized in silico modeling targeting the VEGFr receptor, indicating potential applications in cancer treatment through targeted drug design (Sharma et al., 2018).

Synthesis and Characterization of Pesticide Derivatives

Research by Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction. These compounds, including derivatives with chlorophenoxy groups, are investigated for their potential as pesticides, highlighting their significance in agricultural applications (Olszewska et al., 2011).

Chemical Synthesis and Characterization

Jian-wei (2009) reported the synthesis of N-Phenyl-2,2-di(4-chlorophenoxy)acetamide, detailing the optimization of reaction conditions and characterization of the compound. This research contributes to the field of synthetic chemistry, providing insights into the synthesis and potential applications of chlorophenoxy acetamide derivatives (Jian-wei, 2009).

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c20-14-4-8-16(9-5-14)24-17-10-6-15(7-11-17)22-18(23)13-25-19-3-1-2-12-21-19/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTCHRBEIXCYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-chlorophenoxy)phenyl]-2-(2-pyridinylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.